Metaxalone-d6 is a deuterium-labeled derivative of Metaxalone, a muscle relaxant commonly used to alleviate discomfort associated with acute musculoskeletal conditions. The introduction of deuterium atoms in Metaxalone-d6 enhances its stability and provides a useful internal standard for analytical techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. This compound is particularly valuable in pharmacokinetic studies, allowing for precise quantification of Metaxalone in biological samples due to its similar chemical behavior, with the only difference being the presence of six deuterium atoms.
Metaxalone-d6 is classified as a pharmaceutical compound and is categorized under muscle relaxants. It is synthesized from Metaxalone, which has the chemical formula C12H15NO3. The deuterated version, Metaxalone-d6, has the empirical formula C12H9NO3D6, indicating the substitution of hydrogen atoms with deuterium. This compound is typically sourced from chemical suppliers specializing in isotopically labeled compounds, such as Bertin Bioreagent and BOC Sciences.
The synthesis of Metaxalone-d6 involves a multi-step process that begins with the reaction of 3-(3,5-dimethylphenoxy)-1-amino-2-propanol with methyl carbamate in the presence of a strong base. The key steps include:
The synthesis process must be meticulously controlled to achieve the desired isotopic labeling while maintaining the structural integrity of the compound.
Metaxalone-d6 possesses a molecular structure similar to that of Metaxalone but features six deuterium atoms replacing hydrogen atoms. Its molecular formula is C12H9NO3D6, indicating a total of 30 atoms (12 carbon, 9 hydrogen, 1 nitrogen, 3 oxygen, and 6 deuterium). The presence of deuterium affects the molecular weight and can influence the compound's interaction with other molecules during analytical processes.
Metaxalone-d6 participates in various chemical reactions typical of amides and esters due to its functional groups. Key reactions include:
These reactions are significant for understanding the stability and degradation pathways of Metaxalone-d6 in biological systems.
The mechanism of action for Metaxalone involves central nervous system depression, leading to muscle relaxation. It is believed to inhibit polysynaptic reflexes at the spinal cord level. The pharmacodynamics include:
Data from pharmacokinetic studies suggest that Metaxalone-d6 behaves similarly to its non-deuterated counterpart regarding absorption and distribution within biological systems.
Relevant data from studies indicate that these properties make Metaxalone-d6 an effective internal standard for quantification methods such as liquid chromatography-mass spectrometry.
Metaxalone-d6 serves primarily as an internal standard in analytical chemistry for quantifying Metaxalone levels in biological samples. Its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:Deuterium substitution induces significant changes in both ¹H-NMR and ¹³C-NMR spectra. The most pronounced effect is the complete disappearance of the proton signals at ~2.25 ppm (singlet, 6H) corresponding to the methyl groups, as deuterium has negligible detectability in standard ¹H-NMR [7]. Carbon atoms directly bonded to deuterium exhibit an upfield shift of ~0.3 ppm for the methyl carbons due to the isotope effect, while the quaternary carbon signal at the phenyl ring's 1-position shows a measurable downfield shift (~0.15 ppm). The oxazolidinone ring protons (e.g., -CH₂- at ~3.9 ppm, -NCH- at ~4.7 ppm) remain unaffected, confirming site-specific deuteration [5].
Mass Spectrometry (MS):Electrospray ionization (ESI) mass spectra show a distinctive [M+H]⁺ ion at m/z 228.29 for Metaxalone-d6, compared to m/z 222.23 for native metaxalone – a +6 Da shift confirming hexadeuteration [2] [5]. Fragmentation patterns differ notably: Loss of ·CD₃ (m/z 211) replaces the ·CH₃ loss (m/z 207) observed in the native compound. The base peak for Metaxalone-d6 is often m/z 121 (C₆D₆O⁺ or C₇H₅D₃O⁺), reflecting the deuterated aromatic moiety, whereas the native compound exhibits m/z 115 [7].
Infrared (IR) Spectroscopy:C-D stretching vibrations generate characteristic absorptions at 2050–2250 cm⁻¹, a region absent in the native compound. The aromatic C-H stretch (~3030 cm⁻¹) is reduced in intensity due to deuterium substitution, while carbonyl (C=O) stretching of the oxazolidinone ring at ~1750 cm⁻¹ remains unchanged, confirming retention of core functionality [4].
Table 2: Key Spectroscopic Differences Between Metaxalone and Metaxalone-d6
Technique | Native Metaxalone Signature | Metaxalone-d6 Signature | Interpretation |
---|---|---|---|
¹H-NMR | 2.25 ppm (s, 6H, CH₃) | Absence of methyl signals | Deuterium substitution at methyl sites |
¹³C-NMR | 20.5 ppm (CH₃) | 20.2 ppm (CD₃, with isotopic shift) | Upfield shift due to deuteration |
MS ([M+H]⁺) | m/z 222.23 | m/z 228.29 | +6 Da mass shift |
MS Fragmentation | m/z 207 (loss of ·CH₃) | m/z 211 (loss of ·CD₃) | Deuterium-specific fragment loss |
IR | No absorption 2050–2250 cm⁻¹ | C-D stretches: 2050–2250 cm⁻¹ | C-D bond vibrations |
Metaxalone-d6 is synthesized via two primary routes, leveraging deuterated precursors to ensure regiospecific labeling and high isotopic enrichment:
Deuterated Acetone Route:Condensation of 3,5-dihydroxybenzoic acid with deuterated acetone (CD₃COCD₃) under acid catalysis yields 3,5-bis(trideuteriomethyl)phenol. Subsequent reduction of the carboxylic acid to hydroxymethyl (via LiAlH₄), followed by chlorination (SOCl₂), provides the key intermediate 5-(chloromethyl)-1,3-bis(trideuteriomethyl)benzene. This intermediate is reacted with 2-amino-1,3-propanediol to form the oxazolidinone ring via cyclization with phosgene [7].
Deuteromethyl Iodide Route:Methylation of 3,5-dihydroxybenzaldehyde using deuteromethyl iodide (CD₃I) in the presence of a strong base (e.g., K₂CO₃) yields 3,5-bis(trideuteriomethyl)benzaldehyde. Reduction with NaBH₄ converts the aldehyde to alcohol, which is then chlorinated. The chloromethyl derivative undergoes nucleophilic displacement with 2-amino-1,3-propanediol, followed by carbonyl diimidazole-mediated cyclization to form the oxazolidinone ring [2].
Critical challenges include minimizing isotopic dilution (e.g., avoiding protic solvents that could exchange with CD₃ groups) and purifying intermediates to ≥98% isotopic purity. Final purification employs preparative reverse-phase HPLC with UV detection, yielding Metaxalone-d6 with chemical purity >95% and isotopic purity ≥98% [4] [5].
Thermodynamic Stability:The C-D bonds in Metaxalone-d6 confer enhanced kinetic stability compared to C-H bonds due to the isotope effect, with bond dissociation energies ~1–2 kcal/mol higher. This translates to greater resistance to oxidative degradation pathways, particularly in accelerated stability studies (40°C/75% RH), where Metaxalone-d6 shows <0.5% deuterium loss over 6 months. Long-term stability (-20°C) exceeds 36 months without detectable degradation or isotopic scrambling [5] [7].
Solubility:Solubility profiles were determined in common analytical solvents:
In biological matrices (e.g., human plasma), Metaxalone-d6 exhibits identical protein binding characteristics to native metaxalone (~85% bound), confirming that deuteration does not alter its physicochemical interactions. This is critical for its use as an internal standard in bioanalytical assays, where co-extraction and matrix effects must mirror those of the analyte [2].
Table 3: Solubility and Stability Profile of Metaxalone-d6
Property | Conditions | Result |
---|---|---|
Thermal Stability | 40°C/75% RH, 6 months | <0.5% deuterium loss |
Long-term Stability | -20°C, 36 months | No degradation or isotopic scrambling |
Solubility in DMSO | 25°C | >50 mg/mL |
Solubility in Methanol | 25°C | >30 mg/mL |
Solubility in Water | 25°C | <0.1 mg/mL |
Plasma Protein Binding | Human plasma, equilibrium dialysis | ~85% (identical to native metaxalone) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1